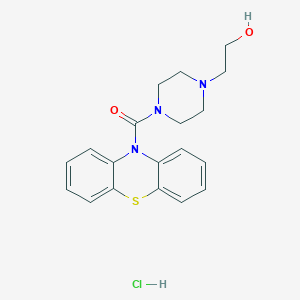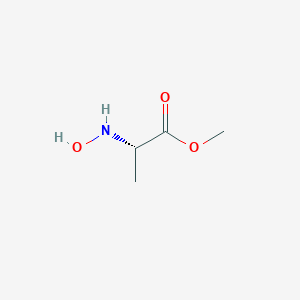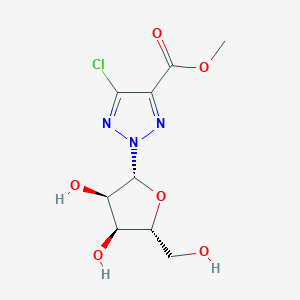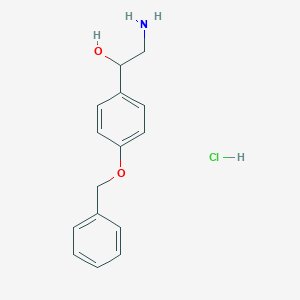
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride, also known as Atenolol, is a beta-blocker medication that is commonly used to treat high blood pressure, angina, and other cardiovascular diseases. Atenolol works by blocking the effects of adrenaline on the heart, reducing the heart rate and blood pressure. In recent years, Atenolol has gained attention in scientific research due to its potential therapeutic applications beyond cardiovascular diseases.
Mécanisme D'action
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride works by selectively blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the effects of adrenaline on the body, leading to a reduction in heart rate and blood pressure. By reducing the workload on the heart, 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride can help to prevent heart attacks and other cardiovascular complications.
Biochemical and Physiological Effects:
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has a number of biochemical and physiological effects on the body. It reduces the heart rate and blood pressure, which can lead to a reduction in the workload on the heart. It also reduces the release of renin from the kidneys, which can help to lower blood pressure. 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has been shown to have minimal effects on lipid and glucose metabolism, making it a safe choice for patients with diabetes or high cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has a number of advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a reliable tool for researchers. It has a long half-life, allowing for sustained effects over a period of time. However, 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride also has some limitations for use in lab experiments. It is a relatively specific drug, only targeting beta-adrenergic receptors, which may limit its usefulness in certain studies. Additionally, it can have off-target effects on other systems in the body, which may confound results in some experiments.
Orientations Futures
There are a number of potential future directions for research on 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride. One area of interest is in the treatment of post-traumatic stress disorder (PTSD). 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has been shown to reduce the physical symptoms of anxiety, which may make it a useful tool for patients with PTSD. Another area of interest is in the treatment of chronic pain. 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has been shown to reduce pain sensitivity in animal models, suggesting that it may have potential as a pain medication. Finally, 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride may have potential applications in the treatment of certain types of cancer. Recent studies have shown that beta-blockers like 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride may be effective in reducing the growth and spread of certain types of cancer cells.
Méthodes De Synthèse
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride can be synthesized through a multi-step process, starting with the reaction of p-methoxybenzyl chloride with 2-aminoethanol to form 2-amino-1-(4-methoxybenzyl)ethanol. This intermediate is then reacted with 4-bromobenzophenone to form 2-amino-1-(4-phenylmethoxyphenyl)ethanone. Finally, the ethanone is reduced with sodium borohydride to form 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride hydrochloride.
Applications De Recherche Scientifique
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has been studied for its potential therapeutic applications in a variety of fields beyond cardiovascular diseases. One area of research is in the treatment of anxiety disorders. 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has been shown to reduce anxiety symptoms by blocking the effects of adrenaline on the body, which can lead to a reduction in heart rate and other physical symptoms of anxiety.
Another area of research is in the treatment of migraine headaches. 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has been shown to be effective in reducing the frequency and severity of migraine headaches by blocking the release of certain neurotransmitters that are involved in the development of migraines.
Propriétés
Numéro CAS |
110039-04-8 |
|---|---|
Nom du produit |
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride |
Formule moléculaire |
C15H18ClNO2 |
Poids moléculaire |
279.76 g/mol |
Nom IUPAC |
2-amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C15H17NO2.ClH/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12;/h1-9,15,17H,10-11,16H2;1H |
Clé InChI |
BNSKYCZSTLVGFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O.Cl |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O.Cl |
Synonymes |
2-AMINO-1-(4-BENZYLOXYPHENYL)ETHANOL HYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




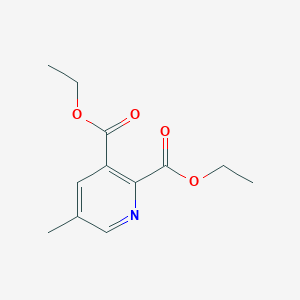


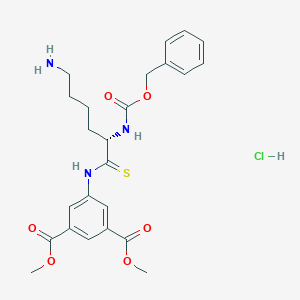
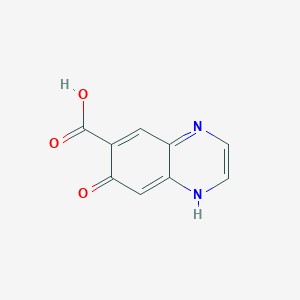

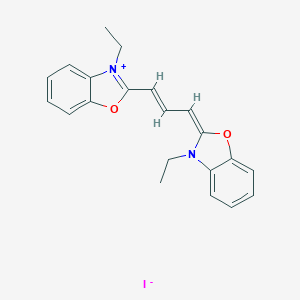
![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)
